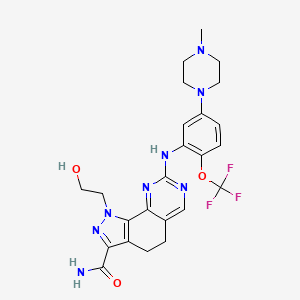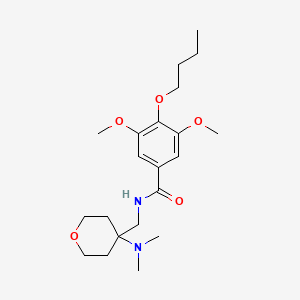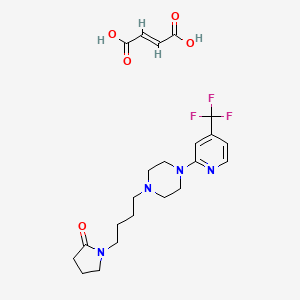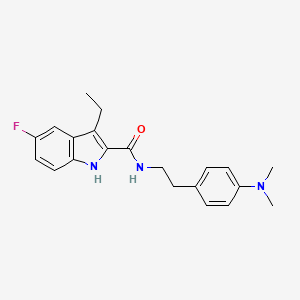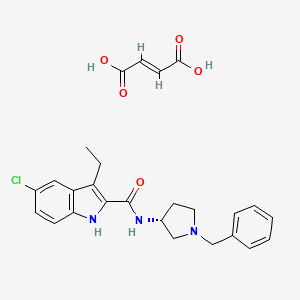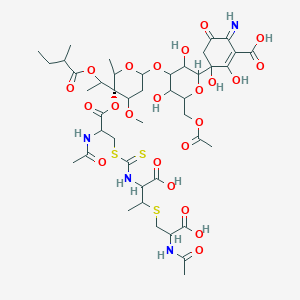
Antibiotic 273a1alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paldimycin A is a Semi-synthetic antibiotic from Streptomyces paulus.
Applications De Recherche Scientifique
Environmental Impact and Fate
Antibiotics, including 273a1alpha, are increasingly being detected in various environmental settings. Studies have found that antibiotics like 273a1alpha, used in animal husbandry, significantly contribute to environmental contamination. These antibiotics can reach terrestrial and aquatic environments through manure application in agriculture or direct excretion by animals. Some antibiotics are known to persist for extended periods, particularly in soil, posing risks of promoting resistance in environmental bacteria (Kemper, 2008). Additionally, the release and fate of antibiotics in the environment have been a concern due to their presence in ground-water and potential impact on human and animal health (Manzetti & Ghisi, 2014).
Role in Antibiotic Resistance
The presence of antibiotics like 273a1alpha in the environment has been linked to the development of antibiotic resistance. This resistance can emerge through various mechanisms, including genetic mutations and horizontal gene transfer, which pose a significant threat to public health (Richardson, 2017). Studies have shown that environmental reservoirs of antibiotics are a source of antibiotic resistance genes for human pathogens (Martínez, 2008).
Alternatives to Antibiotics
Given the growing concern over antibiotic resistance, research has been directed towards finding alternatives to antibiotics like 273a1alpha. Bacteriophages (viruses that infect bacteria) are being explored as potential alternatives. These bacteriophages can specifically target and kill bacteria, potentially reducing the need for traditional antibiotics (Principi et al., 2019). Moreover, the use of bacteriophages in therapy has gained attention due to their specificity and the emergence of antibiotic-resistant bacteria (Merril et al., 2003).
Ecotoxicity and Bioremediation
The ecological impact and bioremediation of antibiotics like 273a1alpha is an emerging field of study. Antibiotics in the environment can affect the structure and activity of microbial populations, leading to ecological imbalances. Research is focused on understanding these impacts and developing methods to mitigate the ecological consequences of antibiotic pollution (Kumar et al., 2019).
Propriétés
Numéro CAS |
101411-70-5 |
|---|---|
Nom du produit |
Antibiotic 273a1alpha |
Formule moléculaire |
C44H64N4O23S3 |
Poids moléculaire |
1113.18 |
Nom IUPAC |
(S)-5-((2R,3R,4S,5R,6R)-5-(((2S,3S)-3-(((R)-2-acetamido-2-carboxyethyl)thio)-2-(((((R)-2-acetamido-2-carboxyethyl)thio)carbonothioyl)amino)butanoyl)oxy)-6-(acetoxymethyl)-3-hydroxy-4-(((2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-((S)-1-(((S)-2-methylbutanoyl)oxy)ethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-2-amino-5-hydroxy-3,6-dioxocyclohex-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,53,63-64H,10-15,45H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17-,18-,19-,23-,24-,26+,27-,28+,31+,32+,33+,34-,36+,43+,44-/m0/s1 |
Clé InChI |
UZGZVADYRITDOQ-FIQBPEFVSA-N |
SMILES |
O[C@H]1[C@H]([C@]2(O)C(C(C(O)=O)=C(C(C2)=O)N)=O)O[C@H](COC(C)=O)[C@@H](OC([C@H](NC(SC[C@@H](C(O)=O)NC(C)=O)=S)[C@H](C)SC[C@@H](C(O)=O)NC(C)=O)=O)[C@H]1O[C@@H]3C[C@H](OC)[C@](O)([C@H](C)O3)[C@H](C)OC([C@@H](C)CC)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Paldimycin A; Antibiotic 273 A1-alpha; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



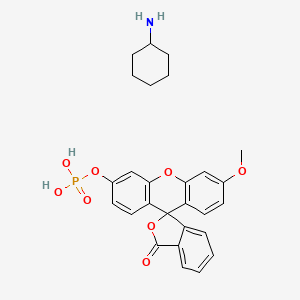

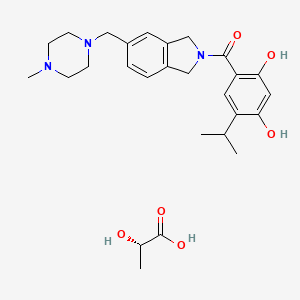
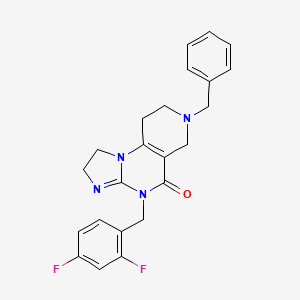
![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
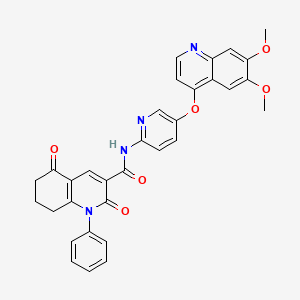
![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)
